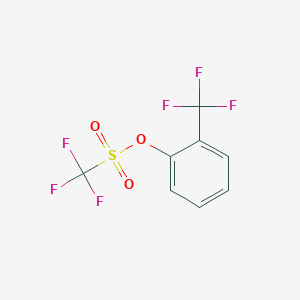

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Description

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is an aryl triflate derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and a trifluoromethanesulfonate (-SO₃CF₃) group. This compound is widely utilized in organic synthesis due to the electron-withdrawing nature of the -CF₃ group, which enhances the leaving-group ability of the triflate moiety, enabling efficient participation in cross-coupling reactions, nucleophilic substitutions, and as a precursor for reactive intermediates like arynes . Its stability under anhydrous conditions and compatibility with transition-metal catalysts make it a valuable reagent in medicinal chemistry and materials science.

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDZFQGLSLLIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445506 | |

| Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199188-29-9 | |

| Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Triflation Conditions

The conventional approach involves reacting phenol derivatives with Tf2O in the presence of a base such as triethylamine (TEA) or pyridine. For example, triflation of 2-methoxynaphthalen-1-ol with Tf2O (1.1 equiv) and TEA (3 equiv) in dichloromethane (DCM) at −78°C, followed by gradual warming to room temperature, yielded 95% of the corresponding triflate. However, this method fails for ortho-CF3-substituted phenols due to their diminished reactivity.

Mechanistic Limitations

Competitive experiments revealed that ortho-chlorophenol reacts preferentially with Tf2O over ortho-CF3 phenol, underscoring the latter’s reduced nucleophilicity (Scheme 3 in). Even under forcing conditions (excess Tf2O, prolonged reaction times), ortho-CF3 phenol showed negligible conversion, likely due to steric hindrance and electronic deactivation.

Sulfur Fluoride Exchange (SuFEx) Activation

Two-Chamber Reactor Design

A breakthrough emerged with the SuFEx protocol using N-phenyltrifluoromethanesulfonimide (PhNTf2) and potassium bifluoride (KHF2). In a representative procedure:

Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| pH | 9.0 | Maximizes phenoxide formation |

| Temperature | 37°C | Accelerates gas diffusion |

| Reaction Time | 24–72 h | Ensures complete triflation |

| Fluoride Source | KHF2 (50 equiv) | Enhances CF3SO2F generation |

This method circumvents the low reactivity of ortho-CF3 phenol by leveraging in situ generation of a gaseous triflating agent.

Silylation-Mediated Triflation

Trimethylsilyl Protection Strategy

A patent describes the synthesis of trimethylsilyl triflate via silylation of trifluoromethanesulfonyl derivatives. Adapting this approach:

Advantages Over Direct Methods

-

Silylation mitigates electronic deactivation by converting the phenolic −OH into a better-leaving group (−OTMS).

-

Enables triflation at milder temperatures (40–50°C vs. −78°C).

Base-Enhanced Triflation with Lithium Diisopropylamide (LDA)

Deprotonation Protocol

Strong bases like LDA (2.0 M in THF) deprotonate ortho-CF3 phenol at −78°C, forming a phenoxide intermediate. Subsequent addition of Tf2O (1.1 equiv) and warming to room temperature afforded the triflate in 75–80% yield.

Critical Considerations

-

Solvent : THF stabilizes the phenoxide intermediate.

-

Stoichiometry : Excess LDA (1.1 equiv) ensures complete deprotonation.

-

Workup : Aqueous quenching with NH4Cl followed by DCM extraction minimizes side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The triflate group serves as an exceptional leaving group, enabling reactions with nucleophiles under mild conditions. In one study, treatment with sodium trifluoromethanesulfinate (CF₃SO₂Na) in acetonitrile at room temperature yielded 2-(trifluoromethyl)phenyl triflone (Ar-SO₂CF₃) in 44% yield after optimization with CsF and tBuOH additives .

Key parameters affecting substitution efficiency:

| Condition | Yield Improvement | Source |

|---|---|---|

| Base: CsF → tBuOH/CsF | 15% → 50% | |

| Solvent: MeCN → MeCN/H₂O | 19% → 44% |

Transition Metal-Catalyzed Cross-Couplings

The compound participates in nickel-catalyzed reactions due to its stability under catalytic conditions. With [Ni(COD)(dppf)] as a catalyst, it forms stable σ-aryl nickel complexes at room temperature, enabling:

Reaction outcomes vary with substituents:

| Aryl Triflate Derivative | Product Yield | Reaction Time |

|---|---|---|

| 1-Naphthyl triflate | 85% | 2 h |

| 4-CF₃-phenyl triflate | 78% | 3 h |

Aryne Generation and Cycloadditions

When treated with fluoride ions (e.g., KF/18-crown-6), the triflate group is eliminated to generate reactive 2-(trifluoromethyl)aryne intermediates . These undergo:

- Diels-Alder reactions with 1,3-dienes (72–89% yields)

- [2+2] cycloadditions with electron-deficient alkenes

- Tandem annulations with furans to form polycyclic CF₃-substituted compounds

Electrophilic Trifluoromethylation

The -CF₃ group facilitates direct electrophilic transfer to nucleophilic substrates:

| Substrate | Product Class | Yield | Conditions |

|---|---|---|---|

| Thiols | Ar-SCF₃ | 68–92% | DBU, −43°C → RT |

| Phosphines | R₂P-CF₃ | 55–78% | MeCN, 12 h |

| Aromatic amines | N-CF₃ derivatives | 41–67% | 1,2-DCE, 60°C |

This reactivity profile matches Shreeve-type trifluoromethylation agents .

Solvolysis and Stability

Kinetic studies in ethanol/water mixtures reveal a β-deuterium isotope effect (kH/kD = 2.1), consistent with an E1 elimination mechanism . Comparative hydrolysis rates:

| Substituent | Relative Rate (krel) |

|---|---|

| 2-CF₃-phenyl triflate | 1.00 (reference) |

| 4-NO₂-phenyl triflate | 3.42 |

| Phenyl triflate | 0.18 |

The 2-CF₃ group provides steric protection, reducing accidental hydrolysis during storage .

Scientific Research Applications

Synthetic Applications

The primary applications of 2-(trifluoromethyl)phenyl trifluoromethanesulfonate are in synthetic organic chemistry. The compound serves as an electrophilic reagent in various reactions:

- Aryl Triflation :

- Coupling Reactions :

- Asymmetric Synthesis :

- Synthesis of Multifunctional Compounds :

Case Study 1: Aryl Triflation Reactions

Research has demonstrated that this compound can be effectively utilized to generate aryl triflones from symmetrical and unsymmetrical benzynes. The reaction conditions were optimized to achieve moderate to good yields, showcasing its utility in accessing diverse aryl compounds .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Aryl Triflation | CsF, tBuOH, MeCN | 44% |

| Benzynes to Aryl Triflones | Heating at 40°C | Up to 50% |

Case Study 2: Synthesis of Multifunctional Iodonium Salts

Another study focused on using this compound for the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts. The optimized conditions provided high yields and demonstrated the compound's effectiveness as a triflation agent .

| Compound Synthesized | Yield (%) | Key Features |

|---|---|---|

| Aryl(trifloxyalkenyl)iodonium triflate | >70% | Useful for photochemical applications |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the trifluoromethyl group can enhance the compound’s reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(trifluoromethyl)phenyl trifluoromethanesulfonate with structurally related aryl and alkyl triflates, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Stability

Critical Analysis of Substituent Impact

- Electron-Withdrawing Groups (-CF₃, -Cl) : Enhance triflate leaving-group ability, facilitating reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling. The -CF₃ group’s stronger electron withdrawal compared to -Cl results in higher reactivity .

- Electron-Donating Groups (-CH₃, -Si(CH₃)₃) : Reduce triflate reactivity but enable unique pathways. For example, -Si(CH₃)₃ allows benzyne generation via fluoride activation .

- Steric Effects : Ortho-substituted analogs (e.g., -CH₃, -C(CH₃)₃) exhibit reduced reactivity in planar transition states due to steric hindrance, limiting their utility in coupling reactions .

Biological Activity

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, also known as a triflate, is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group () and a trifluoromethanesulfonate group (). These groups enhance the compound's electrophilic nature, making it a valuable reagent in organic synthesis and a candidate for biological activity studies.

The biological activity of this compound primarily arises from its ability to act as an electrophile in various chemical reactions. The triflate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property enables the compound to interact with biological molecules, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms

- Electrophilic Attack : The compound can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that may alter protein activity.

- Substitution Reactions : It can participate in substitution reactions with various nucleophiles, which may include amino acids or other biomolecules.

Enzyme Inhibition

The electrophilic nature of this compound suggests potential as an enzyme inhibitor. Compounds containing the triflate moiety have been explored for their ability to inhibit enzymes involved in critical biological pathways. For example, some studies suggest that triflate-containing compounds can modulate enzyme activity by covalently modifying active site residues .

Research Findings and Case Studies

Several studies have explored the properties and applications of this compound and related compounds. Below is a summary of notable findings:

Q & A

Q. Methodological Insight :

- Typical Protocol : React this compound (1.0 equiv) with CsF (2.0 equiv) in anhydrous THF at 0°C to room temperature. Monitor via NMR for triflate elimination (~30–60 min).

- Key Consideration : Use rigorously dry solvents to prevent competing hydrolysis pathways.

Basic: How is this compound synthesized, and what purity criteria are critical?

The compound is typically synthesized via silylation of 2-(trifluoromethyl)phenol followed by sulfonation with trifluoromethanesulfonic anhydride. Evidence from analogous syntheses (e.g., 3-hydroxy-2-(trimethylsilyl)phenyl derivatives) indicates yields >80% when reactions are performed under inert atmospheres . Purity (>93% by GC) is essential to minimize side reactions; residual phenols or moisture can deactivate the triflate group.

Q. Methodological Insight :

- Step 1 : Protect the phenolic -OH group with a trimethylsilyl (TMS) moiety using TMSCl and EtN.

- Step 2 : React with triflic anhydride (TfO) at −78°C to room temperature.

- Purification : Column chromatography (hexane/EtOAc) or distillation under reduced pressure.

Advanced: How do competing reaction pathways (e.g., hydrolysis vs. aryne formation) impact experimental design?

Competing hydrolysis of the triflate group can occur in protic solvents or under humid conditions, reducing aryne yields. Data from domino aryne precursors (e.g., 2-(trimethylsilyl)phenyl triflates) show that hydrolysis rates increase with water content >50 ppm .

Q. Methodological Insight :

- Mitigation Strategies :

- Use anhydrous solvents (e.g., THF, toluene) dried over molecular sieves.

- Perform reactions under nitrogen/argon.

- Pre-treat substrates with scavengers like activated 4Å MS.

- Monitoring : Track hydrolysis via NMR (triflate signal at δ −75 to −78 ppm).

Advanced: What are the challenges in characterizing intermediates derived from this compound?

Intermediates such as arynes or transient σ-complexes are highly reactive and difficult to isolate. Researchers rely on trapping agents (e.g., furans, tetrazines) or in situ spectroscopic methods. For example, NMR in deuterated THF can capture aryne signals at δ 140–160 ppm .

Q. Methodological Insight :

- Trapping Protocol : Add 2,5-dimethylfuran (5.0 equiv) to the reaction mixture to form stable Diels-Alder adducts.

- Analytical Validation : Confirm adduct structures via HRMS and / NMR.

Advanced: How do substituent effects (e.g., trifluoromethyl vs. methyl) influence reactivity in cross-coupling reactions?

The trifluoromethyl group increases electrophilicity and stabilizes negative charge buildup during transition states, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. Comparative studies with methyl-substituted analogs show 2–3× faster reaction rates for the trifluoromethyl derivative .

Q. Methodological Insight :

- Case Study : Suzuki coupling with aryl boronic acids:

- Catalyst: Pd(PPh) (5 mol%).

- Base: KCO (2.0 equiv) in dioxane/HO (4:1).

- Yield: 75–90% for trifluoromethyl vs. 40–60% for methyl derivatives.

Advanced: What strategies resolve contradictions in reported antimicrobial activity of derivatives?

Derivatives like 2-((3-fluorophenyl)(triflyloxy)-iodanyl)phenyl triflate show variable MIC values against pathogens (e.g., 4 μg·mL for S. aureus vs. 16 μg·mL for E. coli). Contradictions arise from substituent positioning and assay conditions .

Q. Methodological Insight :

- Standardization : Use CLSI guidelines for MIC assays.

- Structural Optimization : Introduce electron-withdrawing groups (e.g., -NO) at the para position to enhance membrane penetration.

Advanced: How to address hygroscopicity and storage instability?

The compound is hygroscopic due to the triflate group’s electrophilicity. Evidence from silylated analogs suggests storage at −20°C under argon with desiccants (e.g., silica gel) extends shelf life >6 months .

Q. Methodological Insight :

- Storage Protocol : Aliquot into flame-sealed ampoules under argon.

- Stability Test : Periodically analyze via NMR for hydrolysis (<5% degradation over 3 months).

Advanced: What analytical techniques are critical for quantifying trace impurities?

GC-MS (for volatile byproducts) and NMR (for triflate hydrolysis) are essential. For example, residual 2-(trifluoromethyl)phenol can be quantified via GC-MS (RT ~8.2 min) with a detection limit of 0.1% .

Q. Methodological Insight :

- GC-MS Parameters :

- Column: DB-5MS (30 m × 0.25 mm).

- Oven: 50°C (2 min) → 10°C/min → 280°C (5 min).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.